molecular formula C21H26N2O4 B3458076 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine

1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B3458076
M. Wt: 370.4 g/mol
InChI Key: HYQABUZUIMVPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine, also known as DMMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in drug discovery and development.

Mechanism of Action

1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine is believed to exert its biological effects through the inhibition of enzymes involved in various physiological processes. For example, its inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Its inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as dopamine and serotonin, which can improve mood.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects, depending on the target it interacts with. Its inhibition of acetylcholinesterase and butyrylcholinesterase can lead to improved cognitive function, while its inhibition of monoamine oxidase can lead to improved mood. 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has also been shown to induce cell death in cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine in lab experiments is its ability to interact with multiple biological targets, making it a versatile compound for investigating various physiological processes. However, its potency and selectivity for specific targets may vary, which can be a limitation in certain experiments.

Future Directions

There are several potential future directions for 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine research. One area of interest is its potential as an anticancer agent, with further studies needed to investigate its efficacy and safety in vivo. 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase. Additionally, further research is needed to investigate the structure-activity relationship of 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine and its analogs, which could lead to the development of more potent and selective compounds.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has been shown to have potential applications in drug discovery and development due to its ability to interact with various biological targets. It has been identified as a potential inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 1-(2,4-dimethoxybenzyl)-4-(3-methoxybenzoyl)piperazine has also been investigated for its potential as an anticancer agent, with studies showing its ability to induce cell death in various cancer cell lines.

properties

IUPAC Name

[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-18-6-4-5-16(13-18)21(24)23-11-9-22(10-12-23)15-17-7-8-19(26-2)14-20(17)27-3/h4-8,13-14H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQABUZUIMVPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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